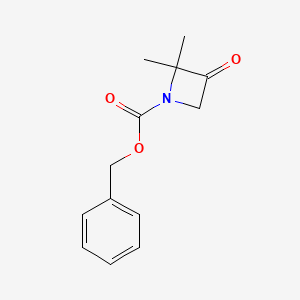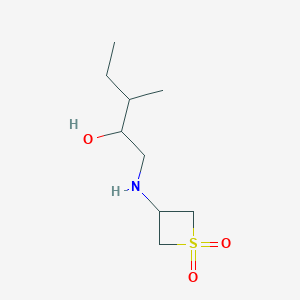
3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound. It features a thietane ring, which is a four-membered ring with one sulfur atom, and a sulfone group, making it a thietane 1,1-dioxide. The compound also includes a hydroxy-methylpentyl group attached to the nitrogen atom, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide typically involves the following steps:
Formation of Thietane Ring: The thietane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 1,3-dihalopropane with a thiol under basic conditions to form the thietane ring.
Introduction of Sulfone Group: The thietane ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of Hydroxy-Methylpentyl Group: The final step involves the nucleophilic substitution reaction where the hydroxy-methylpentyl group is introduced. This can be done by reacting the thietane 1,1-dioxide with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of 1,3-dihalopropane and thiol.
Continuous Oxidation Process: Using continuous flow reactors for the oxidation step to ensure consistent quality and yield.
Automated Nucleophilic Substitution: Employing automated systems for the final substitution step to enhance efficiency and reduce human error.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation, although the sulfone group is relatively stable.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted thietane derivatives.
科学研究应用
3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide involves its interaction with biological molecules. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thietane 1,1-dioxide: The parent compound without the hydroxy-methylpentyl group.
3-Cyanothiete 1,1-dioxide: A derivative with a nitrile group.
Thietane 1,1-dioxide derivatives: Various substituted thietane dioxides with different functional groups.
Uniqueness
3-((2-Hydroxy-3-methylpentyl)amino)thietane1,1-dioxide is unique due to the presence of the hydroxy-methylpentyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1-[(1,1-dioxothietan-3-yl)amino]-3-methylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-3-7(2)9(11)4-10-8-5-14(12,13)6-8/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYLPPLPNLCDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC1CS(=O)(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
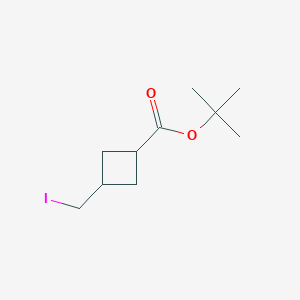
![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8230125.png)
![6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8230132.png)
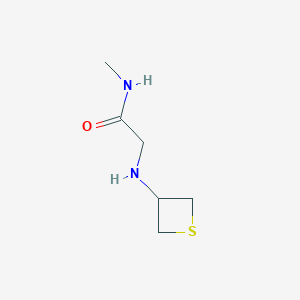
![Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B8230139.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B8230144.png)
![1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B8230147.png)
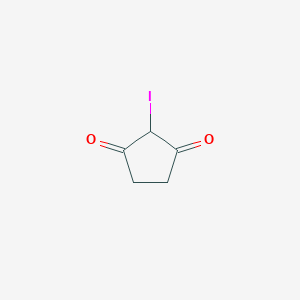
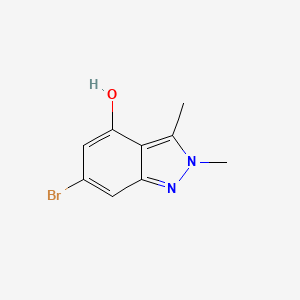
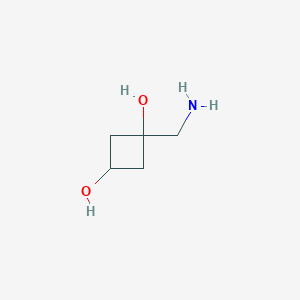
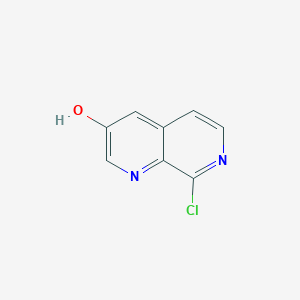
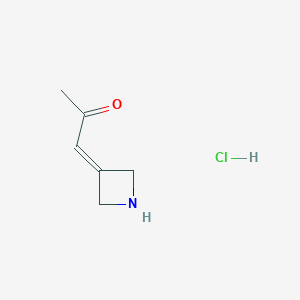
![N-{bicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B8230213.png)
